molecular formula C21H19N3OS B2862718 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-18-5

3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2862718
CAS No.: 2034373-18-5
M. Wt: 361.46
InChI Key: BSZAWILIGXUEFS-UHFFFAOYSA-N
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Description

Pyrrolo[3,2-d]pyrimidin-4-ones are a class of compounds that have been studied for their potential biological activities . They are derivatives of 7-deazaadenine and can be synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .


Synthesis Analysis

The synthesis of similar compounds, such as substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, has been achieved through Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the formation of new bonds at the reactive sites on the pyrrolo[2,3-d]pyrimidine core .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the pyrrolo[2,3-d]pyrimidine core .

Scientific Research Applications

Antitumor and Antifolate Agents

Research has highlighted the synthesis and evaluation of classical and nonclassical antifolates as potential inhibitors of dihydrofolate reductase (DHFR) and antitumor agents. For example, compounds synthesized with the pyrrolo[2,3-d]pyrimidine scaffold have shown excellent inhibition of human DHFR and significant antitumor activity against various tumor cells in culture. These findings underscore the potential of pyrrolo[2,3-d]pyrimidine derivatives in the development of new cancer therapeutics (Gangjee et al., 2007).

Antimicrobial Applications

New coumarin derivatives, including pyrrolo[3,2-d]pyrimidin-4(5H)-one analogs, have been synthesized and tested for antimicrobial activity. These studies reveal the potential of such compounds in combating microbial infections, highlighting their relevance in addressing antibiotic resistance and the need for new antimicrobial agents (Al-Haiza et al., 2003).

Surface Coating and Printing Ink Applications

Research into heterocyclic compounds for antimicrobial surface coatings has identified pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives as effective antimicrobial additives when incorporated into polyurethane varnish and printing ink paste. These findings suggest the utility of these compounds in enhancing the antimicrobial properties of coatings and inks, offering potential applications in various industries (El‐Wahab et al., 2015).

Molecular Docking and Pharmacological Studies

Derivatives of pyrrolo[3,2-d]pyrimidin-4(5H)-one have been subjected to molecular docking and pharmacological studies, revealing moderate to good antibacterial properties. These studies not only underscore the biological activity of these compounds but also their potential application in the development of new antibacterial drugs (Lal et al., 2018).

Nonlinear Optical (NLO) Properties

Investigations into the electronic and NLO properties of thiopyrimidine derivatives have shown promising applications in the fields of materials science and optoelectronics. These studies indicate the potential of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives in developing materials with desirable electronic and optical properties for advanced technological applications (Hussain et al., 2020).

Mechanism of Action

Target of Action

Similar compounds, such as substituted thieno[2,3-d]pyrimidin-4(3h)-ones, have been found to exhibit significant antimycobacterial activity against mycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar biochemical pathways in Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions could potentially lead to changes in the biochemical pathways within the target organism, resulting in antimicrobial effects .

Biochemical Pathways

This suggests that the compound may interfere with essential biochemical pathways in bacteria, such as protein synthesis or cell wall synthesis .

Result of Action

The result of the compound’s action is likely to be the inhibition of growth or death of the target organism. For instance, similar compounds have been found to exhibit significant antimycobacterial activity .

Future Directions

Future research could focus on exploring the biological activity of these compounds and developing more efficient synthesis methods . The potential for these compounds to act as enzyme inhibitors also suggests they could be investigated as therapeutic agents .

Properties

IUPAC Name

3-benzyl-2-ethylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-2-26-21-23-18-17(16-11-7-4-8-12-16)13-22-19(18)20(25)24(21)14-15-9-5-3-6-10-15/h3-13,22H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZAWILIGXUEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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